Ethyl 2-(5-cyano-1H-indol-1-yl)acetate Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13587701
InChI: InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-7-10(8-14)3-4-12(11)15/h3-7H,2,9H2,1H3
SMILES: CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate

CAS No.:

Cat. No.: VC13587701

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate -

Specification

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name ethyl 2-(5-cyanoindol-1-yl)acetate
Standard InChI InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-7-10(8-14)3-4-12(11)15/h3-7H,2,9H2,1H3
Standard InChI Key OKNXKNDZQFEDBX-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N
Canonical SMILES CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate has the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . The indole core is substituted with a cyano group (-CN) at the 5-position and an ethyl acetate group (-CH₂COOEt) at the 1-position (Figure 1). The planar indole ring system facilitates π-π interactions, while the electron-withdrawing cyano group enhances reactivity at the 3-position, a common site for further functionalization .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number796856-93-4, 1233500-99-6
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectral Data

While experimental spectra for this specific compound are scarce, analogous indole-acetate derivatives exhibit characteristic signals:

  • IR: Stretching vibrations for nitrile (-CN, ~2200 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹) .

  • ¹H NMR: A triplet for the ethyl group’s methyl protons (~1.3 ppm), a quartet for the methylene group (~4.2 ppm), and aromatic indole protons (6.5–8.5 ppm) .

  • ¹³C NMR: Peaks for the cyano carbon (~115 ppm), ester carbonyl (~168 ppm), and indole carbons .

Synthesis and Reaction Pathways

Primary Synthesis Route

The most plausible synthesis involves N-alkylation of 5-cyanoindole with ethyl bromoacetate under basic conditions :

5-Cyanoindole+Ethyl bromoacetateBase (e.g., NaH)Ethyl 2-(5-cyano-1H-indol-1-yl)acetate\text{5-Cyanoindole} + \text{Ethyl bromoacetate} \xrightarrow{\text{Base (e.g., NaH)}} \text{Ethyl 2-(5-cyano-1H-indol-1-yl)acetate}

This method mirrors the synthesis of related indole acetates, such as ethyl 2-(3-heterocycle-1H-indol-1-yl)acetates, which achieve yields of 60–70% in polar solvents like DMF .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldLimitations
N-AlkylationNaH, DMF, 60°C, 12 h~65%Competing O-alkylation
Multi-componentAcetone, reflux, 5 hNot testedRequires optimized stoichiometry

Biological Activities and Mechanistic Insights

Anticancer Applications

Indole-3-yl acetates inhibit tubulin polymerization and disrupt cancer cell mitosis . The cyano substituent could potentiate these effects by stabilizing interactions with β-tubulin’s colchicine-binding site .

Applications in Medicinal Chemistry

Intermediate for Heterocyclic Synthesis

This compound serves as a precursor for:

  • Benzothiazole-indole hybrids: Synthesized via cyclocondensation with 2-aminothiophenols, these hybrids target topoisomerase II in cancer cells .

  • Pyrazole and pyrimidine derivatives: Reaction with hydrazines or ureas yields cyclized products with enhanced bioavailability .

Prodrug Development

The ethyl ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, enabling pH-dependent drug release .

Research Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, metabolism, or toxicity.

  • Structure-activity relationships (SAR): Impact of substituent positions (e.g., 5-CN vs. 3-CN) remains unexplored .

Recommended Studies

  • Biological screening: Evaluate antiviral, anticancer, and antimicrobial activity in vitro.

  • Synthetic optimization: Explore microwave-assisted or flow-chemistry approaches to improve yield .

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